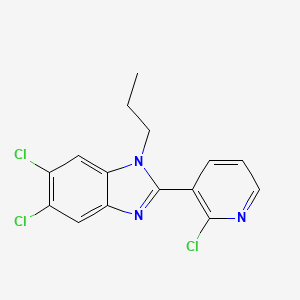
5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione is a complex organic compound belonging to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of sulfur and nitrogen in the thiazolidine ring enhances its pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione typically involves multicomponent reactions, click reactions, and nano-catalysis . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity . For instance, a common synthetic route may involve the reaction of 2,4-thiazolidinedione with appropriate amines and aldehydes under controlled conditions to form the desired compound .
Industrial Production Methods: Industrial production of thiazolidine derivatives often employs green chemistry principles to ensure cleaner reaction profiles and catalyst recovery . Techniques such as atom economy and the use of recyclable catalysts are emphasized to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols . Substitution reactions often result in the formation of new thiazolidine derivatives with modified functional groups .
Scientific Research Applications
5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology and medicine, it is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent . Additionally, its neuroprotective and antioxidant activities make it a candidate for the development of drugs targeting neurological disorders . In the industrial sector, thiazolidine derivatives are used in the synthesis of valuable organic compounds and as intermediates in various chemical processes .
Mechanism of Action
The mechanism of action of 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are primarily mediated through its ability to modulate enzyme activity and receptor binding . For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative stress .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 5-((2-(2,4-Dioxothiazolidin-3-yl)ethyl)(phenyl)amino)-3-ethylthiazolidine-2,4-dione include other thiazolidine derivatives such as 2,4-thiazolidinedione and its various substituted forms . These compounds share the core thiazolidine ring structure but differ in their substituents, which can significantly impact their biological activities .
Uniqueness: What sets this compound apart is its unique combination of functional groups that confer a broad spectrum of pharmacological activities . The presence of both dioxothiazolidinyl and phenylamino moieties enhances its ability to interact with multiple biological targets, making it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
5-[N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)ethyl]anilino]-3-ethyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c1-2-17-13(21)14(25-16(17)23)18(11-6-4-3-5-7-11)8-9-19-12(20)10-24-15(19)22/h3-7,14H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIIACOQUDZHQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(SC1=O)N(CCN2C(=O)CSC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(6-chloro-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2652222.png)

![5-(2-chloro-6-fluorobenzyl)-4-hydroxy-1-[2-(1H-indol-2-yl)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2652225.png)

![5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2652228.png)
![1-{[1-(2-phenylethanesulfonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2652229.png)

![5-[(E)-2-[4-(diethoxymethyl)phenyl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B2652231.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide](/img/structure/B2652236.png)

